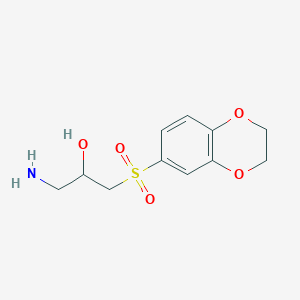

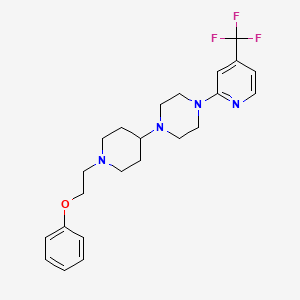

![molecular formula C16H13FN4O2S3 B2498934 4-氟苯甲酰-N-(2-(2-(噻吩-2-基)噻唑并[3,2-b][1,2,4]三嗪-6-基)乙基)苯甲磺酰胺 CAS No. 946273-85-4](/img/structure/B2498934.png)

4-氟苯甲酰-N-(2-(2-(噻吩-2-基)噻唑并[3,2-b][1,2,4]三嗪-6-基)乙基)苯甲磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "4-fluoro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide" is a member of the benzenesulfonamide family, which is known for its diverse biological activities. The benzenesulfonamides have been extensively studied for their potential as inhibitors of various enzymes and for their antitumor properties. The presence of a fluorine atom in such compounds often enhances their biological activity and selectivity .

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives typically involves the formation of a key intermediate, which is then further modified to introduce various substituents that can include fluorine, hydroxy, methoxy, or other moieties . The introduction of a fluorine atom, in particular, has been shown to preserve enzyme inhibition potency and increase selectivity, as seen in the synthesis of COX-2 inhibitors . The synthesis process can also lead to unexpected products, as demonstrated by the formation of a benzenesulfonamide derivative with antimicrobial activity through an unexpected ring closure facilitated by sulfuric acid .

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with various functional groups that can significantly affect the compound's biological activity. The introduction of a fluorine atom at strategic positions on the benzene ring is a common modification that can enhance the compound's properties . The crystal structure of these compounds can reveal the presence of independent types of molecules and solvent interactions, which can influence their biological activity .

Chemical Reactions Analysis

Benzenesulfonamide derivatives can undergo various chemical reactions, including ring closure and sulfonation. The use of strong acids like sulfuric acid can lead to unexpected reactions, such as the sulfonation at the para-position of the benzene ring, which can result in the formation of new compounds with different biological activities . These reactions are crucial for the development of compounds with desired properties and for the exploration of their mechanism of action.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, melting point, and stability, are influenced by the nature and position of substituents on the benzene ring. The presence of a fluorine atom can affect these properties, potentially leading to compounds with improved pharmacokinetic profiles . The cytotoxicity and enzyme inhibition potency of these compounds are also key chemical properties that are evaluated during the development of new therapeutic agents .

科学研究应用

酶抑制和神经保护潜力

- 合成和生化评价: 苯磺酰胺类化合物,包括与问题中的化合物类似的衍生物,已被评估其作为酮喹啉3-羟化酶抑制剂的作用。这些化合物显示出在调节酮喹啉途径方面的潜力,这在神经学研究和神经保护中具有重要意义 (Röver et al., 1997)。

在纺织工业中的应用

- 噻唑偶氮染料用于紫外线防护和抗菌性能: 苯磺酰胺类衍生物已被用于制备噻唑偶氮染料,为棉织物提供紫外线防护和抗菌性能。这展示了该化合物在功能性纺织品整理中的实用性 (Mohamed et al., 2020)。

结构和材料科学应用

- 结构类似物的结构测定: 与4-氟-N-(2-(2-(噻吩-2-基)噻唑并[3,2-b][1,2,4]三唑-6-基)乙基)苯磺酰胺密切相关的化合物已被用于通过同步辐射X射线粉末衍射研究晶体结构。这项研究对于理解这些化合物的分子和晶体结构至关重要 (Gündoğdu et al., 2017)。

电致变色应用

- 多色和可溶性共轭聚合物: 苯磺酰胺类衍生物用于合成具有电活性的聚合物,具有在电致变色中潜在应用。这种聚合物在制造智能窗户和自适应伪装材料中可能具有重要意义 (Akpinar et al., 2015)。

抗癌和抗菌潜力

- 合成和抗癌评价: 与4-氟-N-(2-(2-(噻吩-2-基)噻唑并[3,2-b][1,2,4]三唑-6-基)乙基)苯磺酰胺结构相似的化合物已显示出在抑制各种癌细胞系方面具有良好的结果,表明它们作为癌症治疗中的潜在首选化合物 (Tsai et al., 2016)。

- 类利奈唑分子的抗菌活性: 苯磺酰胺类衍生物已展示出良好的抗结核活性,强调了它们在开发新的抗菌剂中的作用 (Başoğlu et al., 2012)。

属性

IUPAC Name |

4-fluoro-N-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FN4O2S3/c17-11-3-5-13(6-4-11)26(22,23)18-8-7-12-10-25-16-19-15(20-21(12)16)14-2-1-9-24-14/h1-6,9-10,18H,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWELBBVSMHHDOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NN3C(=CSC3=N2)CCNS(=O)(=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FN4O2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-fluoro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

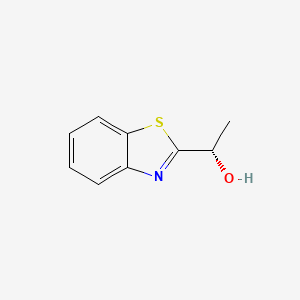

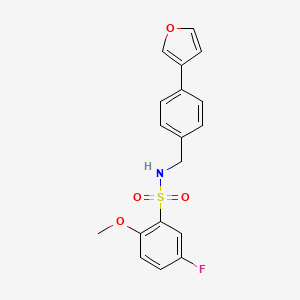

![(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide](/img/structure/B2498853.png)

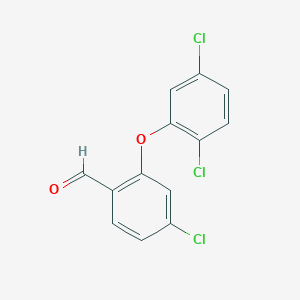

![2-[2-oxo-2-(piperidin-1-yl)ethyl]-2H,3H,5H,7H,8H-thiopyrano[4,3-c]pyridazin-3-one](/img/structure/B2498854.png)

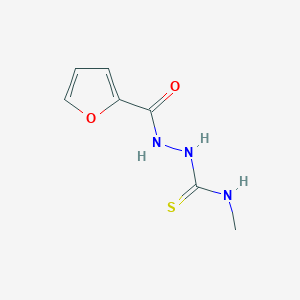

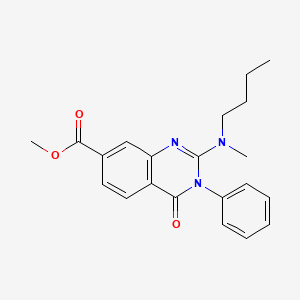

![N,N-Dimethyl-4-[[(4-methylthiophene-2-carbonyl)amino]methyl]piperidine-1-carboxamide](/img/structure/B2498861.png)

![3,5-Dimethyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]-1,2-oxazole-4-carboxamide](/img/structure/B2498863.png)

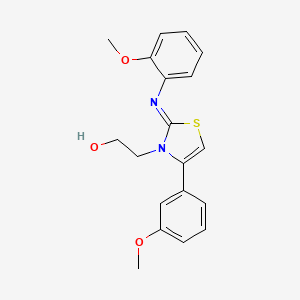

![2-[furan-2-ylmethyl-[(E)-2-phenylethenyl]sulfonylamino]-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B2498868.png)

![ethyl 2-({[(8-oxo-5,6,7,8-tetrahydro[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-2-yl)thio]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2498873.png)